![molecular formula C26H38N4O B15159397 Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl- CAS No. 819075-46-2](/img/structure/B15159397.png)
Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl- is a complex organic compound with the molecular formula C26H38N4O and a molecular weight of 422.614. This compound is part of the urea derivatives family, which are known for their diverse chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-, can be achieved through various methods. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method is efficient and environmentally friendly, producing high yields with high chemical purity.
Industrial Production Methods
Industrial production of N-substituted ureas often involves the reaction of isocyanates or carbamoyl chlorides with ammonia. These reactions can be catalyzed by various agents to improve yield and efficiency . The use of phosgene to generate the desired isocyanate or carbamoyl chloride is common, although it poses environmental and safety concerns .
Chemical Reactions Analysis
Types of Reactions
Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions typically occur under mild conditions, often in aqueous or organic solvents. Catalysts such as acids or bases may be used to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carbonyl compounds, while reduction may yield amines or alcohols .
Scientific Research Applications
Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
Urea, N,N’-bis(phenylmethyl)-: This compound has a similar structure but lacks the piperazinyl and dipropyl groups.
Urea, N-methyl-N,N’-bis(phenylmethyl)-: This compound has a methyl group instead of the piperazinyl group.
Uniqueness
Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl- is unique due to its combination of piperazinyl and dipropyl groups, which confer specific chemical and biological properties. These groups enhance its ability to interact with molecular targets and improve its solubility and stability .
Properties
CAS No. |
819075-46-2 |
|---|---|
Molecular Formula |
C26H38N4O |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
3-[(1,4-dibenzylpiperazin-2-yl)methyl]-1,1-dipropylurea |
InChI |
InChI=1S/C26H38N4O/c1-3-15-29(16-4-2)26(31)27-19-25-22-28(20-23-11-7-5-8-12-23)17-18-30(25)21-24-13-9-6-10-14-24/h5-14,25H,3-4,15-22H2,1-2H3,(H,27,31) |
InChI Key |
QGZWHICCGPVBAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)NCC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B15159324.png)
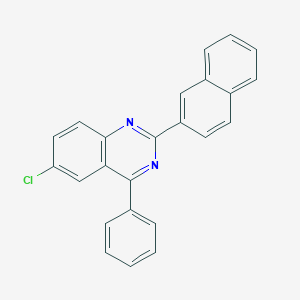
![Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl-](/img/structure/B15159337.png)


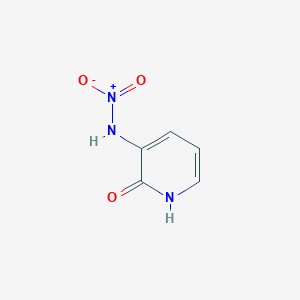

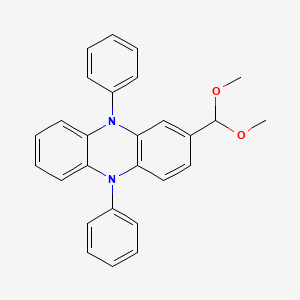
![Methyl [(1R)-1-(2H-1,3-benzodioxol-5-yl)-3-oxobutyl]carbamate](/img/structure/B15159368.png)
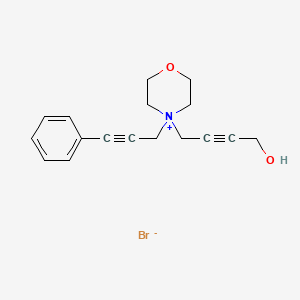
![Methyl 2-[[4-chloro-6-(2-methoxycarbonylphenoxy)-1,3,5-triazin-2-yl]oxy]benzoate](/img/structure/B15159385.png)
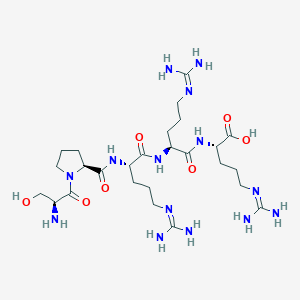

![2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene](/img/structure/B15159399.png)
